molecular formula C22H19ClN2O4 B3008549 (3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)methanone CAS No. 2034563-09-0

(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)methanone

Cat. No.: B3008549
CAS No.: 2034563-09-0
M. Wt: 410.85
InChI Key: MPIAWOZZKIDCGA-UHFFFAOYSA-N
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Description

The compound (3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)methanone features a hybrid structure combining a benzo[d][1,3]dioxol-substituted pyrrolidine moiety linked via a methanone bridge to a 3-(2-chlorophenyl)-5-methylisoxazole group.

Properties

IUPAC Name

[3-(1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN2O4/c1-13-20(21(24-29-13)16-4-2-3-5-17(16)23)22(26)25-9-8-15(11-25)14-6-7-18-19(10-14)28-12-27-18/h2-7,10,15H,8-9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPIAWOZZKIDCGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CCC(C3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)methanone , also known by its IUPAC name, exhibits significant biological activity, particularly in the fields of oncology and neuropharmacology. This article reviews its synthesis, biological properties, and mechanisms of action based on recent studies.

  • Molecular Formula : C19H16ClN2O4
  • Molecular Weight : 364.39 g/mol
  • CAS Number : 2034341-22-3

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate both the benzo[d][1,3]dioxole and isoxazole moieties. The synthetic pathway often includes:

  • Formation of the pyrrolidine ring.
  • Introduction of the benzo[d][1,3]dioxole group.
  • Coupling with the isoxazole derivative.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to benzo[d][1,3]dioxole derivatives. For instance, a study on thiourea derivatives incorporating benzo[d][1,3]dioxole showed significant cytotoxic effects against various cancer cell lines (HepG2, HCT116, MCF-7) with IC50 values lower than standard chemotherapeutic agents like doxorubicin . The mechanisms involved include:

  • EGFR Inhibition : Compounds similar to the target compound have been shown to inhibit epidermal growth factor receptor (EGFR) signaling pathways, which are crucial for tumor growth and survival.
  • Apoptosis Induction : Studies indicated that these compounds can induce apoptosis through mitochondrial pathways by modulating proteins such as Bax and Bcl-2 .

Anticonvulsant Activity

Another area of interest is the anticonvulsant activity exhibited by derivatives of benzo[d][1,3]dioxole. In a study involving pyrrolidinone derivatives, certain compounds demonstrated protective effects against seizures in animal models with promising ED50 values . The proposed mechanism includes:

  • Sodium Channel Modulation : Compounds were found to inhibit voltage-gated sodium channels (Na v1.1), which are critical in controlling neuronal excitability.

Research Findings and Case Studies

StudyFindingsCell Lines/Models
Significant anticancer activity with IC50 values ≤ 4.52 µMHepG2, HCT116, MCF-7
Promising anticonvulsant activity with high protective indexMES model in mice

Comparison with Similar Compounds

Antimicrobial and Antibacterial Potential:
  • Compound 4c exhibited strong antimicrobial activity, attributed to the hydroxyl-piperidine group enhancing solubility and membrane penetration .
  • Thiazole-containing analog demonstrated antibacterial efficacy (MIC ≤ 1 µg/mL against Gram-positive strains), likely due to the thiazole ring’s role in disrupting bacterial cell wall synthesis.
  • Pyrazoline derivatives (e.g., ) showed moderate-to-high antimicrobial activity, with substituents like furan-2-yl influencing potency through hydrophobic interactions.
Physicochemical Comparisons:
  • Solubility : Hydroxyl-piperidine in 4c improves aqueous solubility, whereas the target compound’s chlorophenyl group may reduce it, necessitating formulation optimization.
  • Stability : Benzo[d][1,3]dioxol groups in all analogs confer metabolic stability by resisting oxidative degradation .

Structural-Activity Relationship (SAR) Insights

  • Heterocyclic Core : Isoxazole (target) vs. thiazole () vs. pyrazoline () alters electronic properties and binding affinity. Isoxazoles are more electron-deficient, favoring π-π stacking with aromatic enzyme residues.
  • Substituent Effects :
    • Chlorine at the 2-position (target) enhances steric hindrance and halogen bonding compared to methoxy groups in .
    • Methylisoxazole may improve metabolic stability over methylthiazole due to reduced susceptibility to cytochrome P450 oxidation.

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